molecular formula C9H8IN3O2 B12338261 Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 619306-84-2

Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B12338261
CAS No.: 619306-84-2
M. Wt: 317.08 g/mol
InChI Key: NBYDFTCIRFWSIN-UHFFFAOYSA-N
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Description

Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. . The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

The synthesis of ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with iodine . This reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield. The overall process is efficient, providing good to excellent yields of the desired product.

Chemical Reactions Analysis

Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with potential biological activities.

Mechanism of Action

The mechanism of action of ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate is not fully elucidated. similar compounds in the pyrazolo[1,5-a]pyrimidine family exert their effects through various molecular targets and pathways. These include inhibition of specific enzymes, interaction with nucleic acids, and modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of the iodine atom in this compound makes it particularly suitable for further functionalization through cross-coupling reactions, enhancing its versatility in synthetic chemistry.

Properties

CAS No.

619306-84-2

Molecular Formula

C9H8IN3O2

Molecular Weight

317.08 g/mol

IUPAC Name

ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H8IN3O2/c1-2-15-9(14)7-3-4-13-8(12-7)6(10)5-11-13/h3-5H,2H2,1H3

InChI Key

NBYDFTCIRFWSIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NN2C=C1)I

Origin of Product

United States

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